

ATTO 390 Azide for Click Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 390

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This document provides detailed application notes and experimental protocols for the use of **ATTO 390** azide in click chemistry, a powerful and versatile bioconjugation technique. **ATTO 390** is a fluorescent label with a coumarin structure, offering high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for a variety of bio-imaging and detection applications.^{[1][2][3]} Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via either copper-catalyzed or strain-promoted click chemistry.

Introduction to ATTO 390 Azide and Click Chemistry

ATTO 390 is a moderately hydrophilic fluorescent dye that can be efficiently excited in the range of 360-410 nm.^{[1][4]} This makes it compatible with common excitation sources such as a mercury arc lamp (with emission lines at 365 nm and 405 nm).^{[1][4][5]} The azide derivative of **ATTO 390** is specifically designed for click chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.^{[2][6][7]}

Click chemistry enables the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in various settings, from in vitro to live cells.^{[3][6][8][9]}

ATTO 390 azide is amenable to the two most common forms of click chemistry:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the use of a copper(I) catalyst to join an azide (**ATTO 390** azide) and a terminal alkyne-modified

biomolecule, forming a stable triazole linkage.[6][7][10]

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[5][11][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[11][13]

Data Presentation

The key characteristics of **ATTO 390** azide are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of **ATTO 390**

Property	Value	Reference
Maximum Excitation Wavelength (λ_{abs})	390 nm	[1][4]
Maximum Emission Wavelength (λ_{fl})	476 nm	[1][4]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][4]
Fluorescence Quantum Yield (η_{fl})	90%	[1][4]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][4]
Stokes Shift	86 nm	Calculated
Recommended Excitation Range	360 - 410 nm	[1]

Table 2: Chemical and Physical Properties of **ATTO 390** Azide

Property	Value	Reference
Molecular Weight	543.66 g/mol	[2]
Empirical Formula	C ₂₈ H ₄₁ N ₅ O ₆	[2]
Solubility	Soluble in DMSO, DMF	[3][5]
Storage Conditions	Freeze (< -15 °C), Minimize light exposure	[5]

Experimental Protocols

The following are detailed protocols for labeling alkyne-modified biomolecules with **ATTO 390** azide using both CuAAC and SPAAC methods.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of biomolecules such as proteins and nucleic acids.

Materials:

- Alkyne-modified biomolecule
- **ATTO 390** azide
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving reagents
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **ATTO 390** azide in anhydrous DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
 - Prepare a 50 mM stock solution of THPTA or TBTA ligand in DMSO or water.
 - Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
 - Add the **ATTO 390** azide stock solution to achieve a final concentration that is in 2-10 fold molar excess over the alkyne-modified biomolecule.
 - Premix the CuSO₄ and THPTA/TBTA ligand solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-250 μM.[\[14\]](#)
 - To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[\[10\]](#)[\[14\]](#)
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove the excess **ATTO 390** azide and copper catalyst from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis,

or precipitation.

- Analysis:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for DNA/RNA) and at 390 nm (for **ATTO 390**).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This copper-free protocol is ideal for labeling biomolecules in living cells or other sensitive biological systems.

Materials:

- Cyclooctyne-modified biomolecule (e.g., containing DBCO or BCN)
- **ATTO 390** azide
- Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
- DMSO for dissolving reagents
- Purification system (for in vitro reactions)

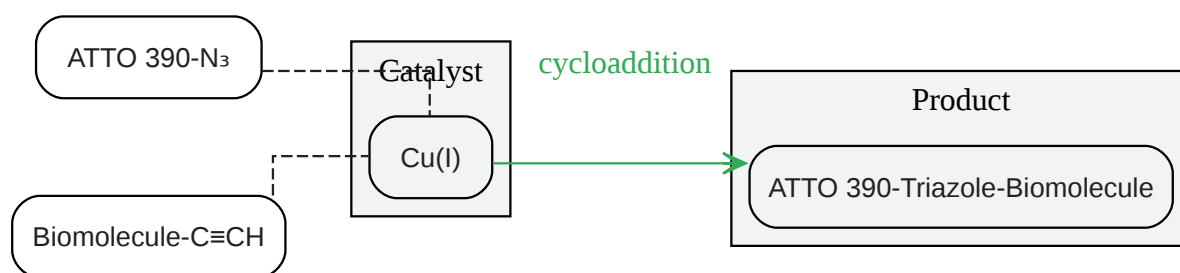
Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **ATTO 390** azide in anhydrous DMSO.
 - Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration. For cellular labeling, the biomolecule is often metabolically incorporated into the cells prior to the labeling step.
- Reaction Setup (In Vitro):

- In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and **ATTO 390** azide. A 1.5 to 5-fold molar excess of the azide is typically sufficient.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-12 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.
- Reaction Setup (In Cellulo):
 - For live-cell imaging, add the **ATTO 390** azide stock solution directly to the cell culture medium containing cells with metabolically incorporated cyclooctynes to a final concentration of 1-50 μM.
 - Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
 - Wash the cells with fresh medium or PBS to remove any unreacted probe.
- Purification (In Vitro):
 - Purify the labeled biomolecule using a suitable method to remove excess **ATTO 390** azide.
- Analysis and Imaging:
 - For in vitro labeled samples, analyze the degree of labeling as described in the CuAAC protocol.
 - For cellular labeling, proceed with fluorescence microscopy using appropriate filter sets for **ATTO 390** (Excitation: ~390 nm, Emission: ~475 nm).

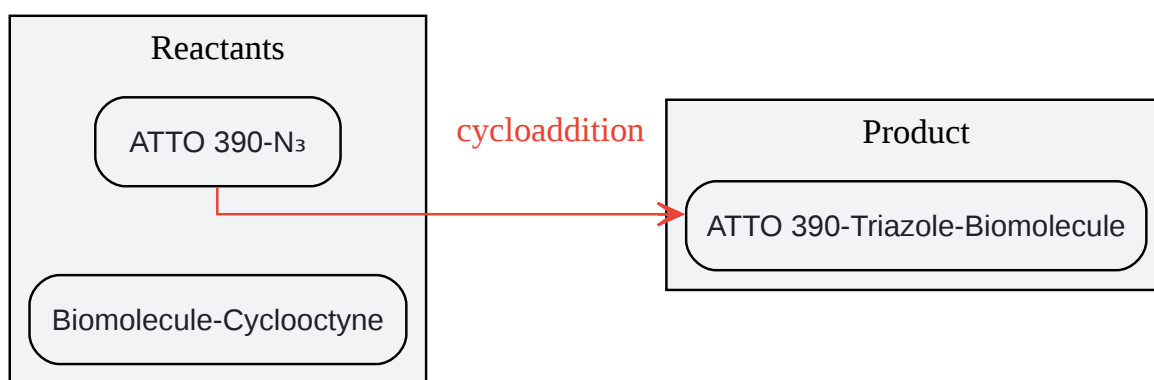
Visualizations

The following diagrams illustrate the key chemical reactions and a general experimental workflow.



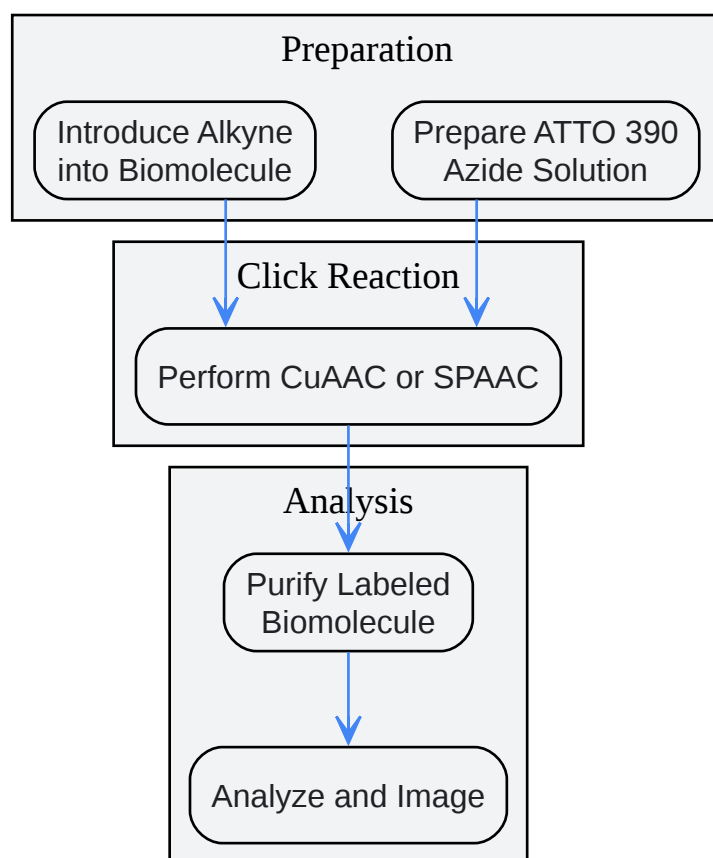
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.



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Caption: General experimental workflow for labeling with **ATTO 390** azide.

Applications

ATTO 390 azide is a versatile tool for a wide range of applications in life sciences and drug development.

- **Fluorescence Microscopy:** Its excellent photophysical properties make it suitable for high-resolution microscopy techniques, including PALM, dSTORM, and STED, as well as standard fluorescence microscopy.^[5]
- **Flow Cytometry (FACS):** Labeled cells can be analyzed and sorted based on their fluorescence intensity.^[5]

- Fluorescence In Situ Hybridization (FISH): **ATTO 390** azide can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences.[5]
- Glycan Labeling and Imaging: Metabolic labeling of glycans with azide-modified sugars, followed by click chemistry with **ATTO 390** azide, allows for the visualization and study of glycosylation in living systems.[8][9]
- Protein Labeling and Tracking: Site-specific labeling of proteins with unnatural amino acids containing alkyne groups enables the study of protein localization, trafficking, and interactions.
- Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry provides a robust method for attaching cytotoxic drugs to antibodies.[15]

These application notes and protocols provide a comprehensive guide for the effective use of **ATTO 390** azide in your research. The high sensitivity and specificity of click chemistry, combined with the excellent fluorescent properties of **ATTO 390**, offer a powerful platform for biological discovery and therapeutic development.

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